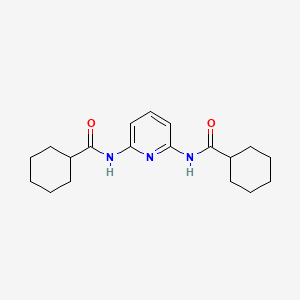
N,N'-pyridine-2,6-diyldicyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-pyridine-2,6-diyldicyclohexanecarboxamide: is a compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with dicyclohexanecarboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pyridine-2,6-diyldicyclohexanecarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with cyclohexylamine. One common method involves the use of pyridine-2,6-dicarbonyl dichloride, which reacts with cyclohexylamine under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N,N’-pyridine-2,6-diyldicyclohexanecarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N,N’-pyridine-2,6-diyldicyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the carboxamide groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce pyridine-2,6-diyldicyclohexanemethanol derivatives.
科学的研究の応用
作用機序
The mechanism of action of N,N’-pyridine-2,6-diyldicyclohexanecarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms of the carboxamide groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological processes . The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
類似化合物との比較
Similar Compounds
N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine: This compound has a similar structure but with different substituents on the pyridine ring.
N-acylamino-pyridine-2,6-dione: This compound is used in the synthesis of heterocyclic dyes and has different functional groups compared to N,N’-pyridine-2,6-diyldicyclohexanecarboxamide.
Uniqueness
N,N’-pyridine-2,6-diyldicyclohexanecarboxamide is unique due to its specific combination of pyridine and dicyclohexanecarboxamide groups, which provide distinct coordination properties and reactivity. This uniqueness makes it valuable in applications requiring selective metal ion coordination and complex formation.
特性
CAS番号 |
5627-53-2 |
|---|---|
分子式 |
C19H27N3O2 |
分子量 |
329.4 g/mol |
IUPAC名 |
N-[6-(cyclohexanecarbonylamino)pyridin-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H27N3O2/c23-18(14-8-3-1-4-9-14)21-16-12-7-13-17(20-16)22-19(24)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2,(H2,20,21,22,23,24) |
InChIキー |
SNILTEBPNNZHKI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CC=C2)NC(=O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
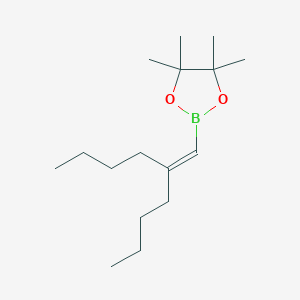
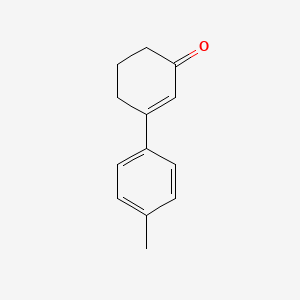
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
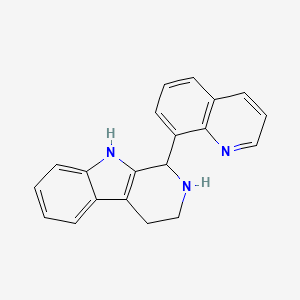
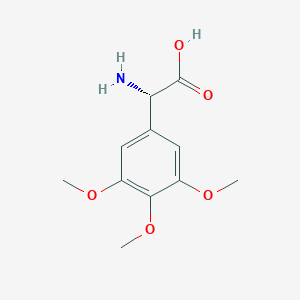
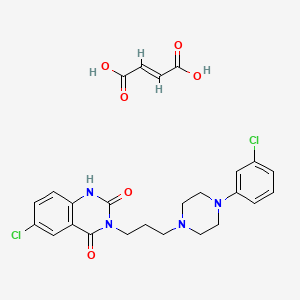
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
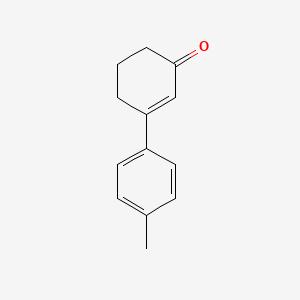
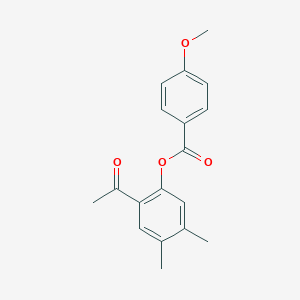

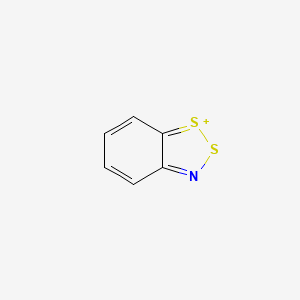
![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
